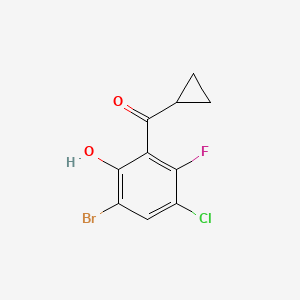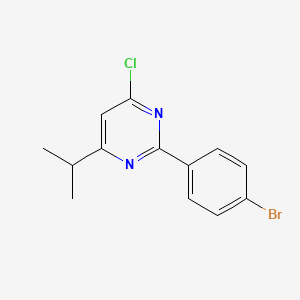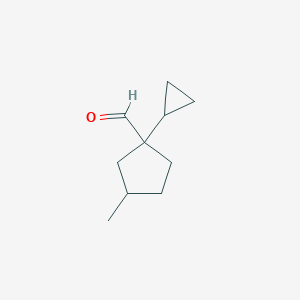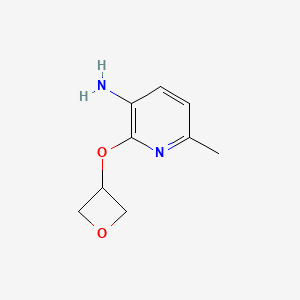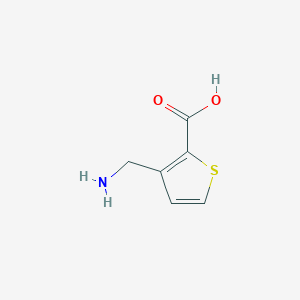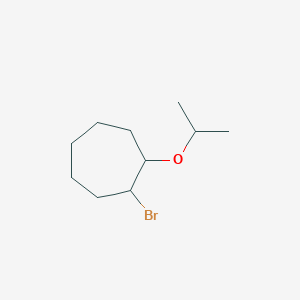
1-Bromo-2-(propan-2-yloxy)cycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(propan-2-yloxy)cycloheptane is an organic compound with the molecular formula C10H19BrO It is a brominated derivative of cycloheptane, where a bromine atom is attached to the first carbon of the cycloheptane ring, and a propan-2-yloxy group is attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(propan-2-yloxy)cycloheptane can be synthesized through the bromination of 2-(propan-2-yloxy)cycloheptane. The reaction typically involves the use of bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(propan-2-yloxy)cycloheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile (e.g., hydroxide, cyanide, or amine) to form different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The propan-2-yloxy group can be oxidized to form ketones or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Nucleophilic Substitution: Formation of 2-(propan-2-yloxy)cycloheptanol, 2-(propan-2-yloxy)cycloheptanenitrile, etc.
Elimination Reactions: Formation of cycloheptene derivatives.
Oxidation: Formation of 2-(propan-2-yloxy)cycloheptanone.
Reduction: Formation of 2-(propan-2-yloxy)cycloheptanol.
Scientific Research Applications
1-Bromo-2-(propan-2-yloxy)cycloheptane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(propan-2-yloxy)cycloheptane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The propan-2-yloxy group can undergo metabolic transformations, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
1-Bromo-2-(propan-2-yloxy)cycloheptane can be compared with other brominated cycloalkanes and alkoxy-substituted cycloalkanes:
Bromocycloheptane: Similar structure but lacks the propan-2-yloxy group, leading to different reactivity and applications.
2-(Propan-2-yloxy)cycloheptane:
1-Bromo-2-(methoxy)cycloheptane: Similar structure with a methoxy group instead of a propan-2-yloxy group, resulting in different physical and chemical properties.
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-bromo-2-propan-2-yloxycycloheptane |
InChI |
InChI=1S/C10H19BrO/c1-8(2)12-10-7-5-3-4-6-9(10)11/h8-10H,3-7H2,1-2H3 |
InChI Key |
GEMRWFQCPWOBDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCCCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


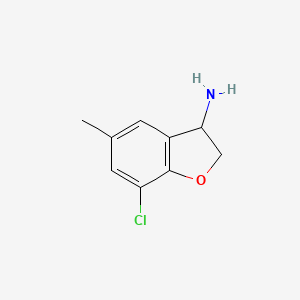
amine](/img/structure/B13316820.png)
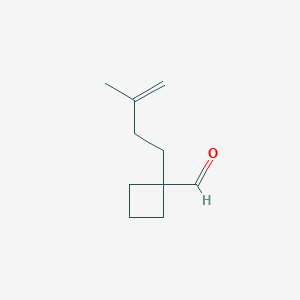
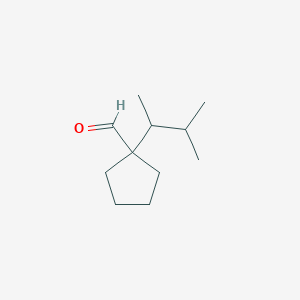
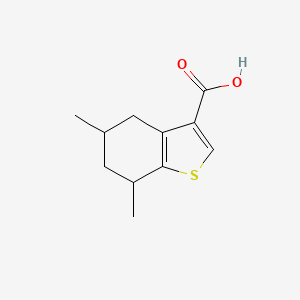
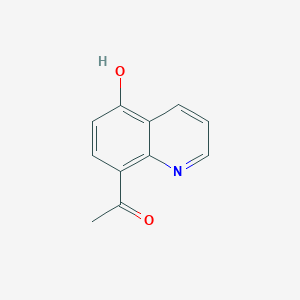
amine](/img/structure/B13316848.png)
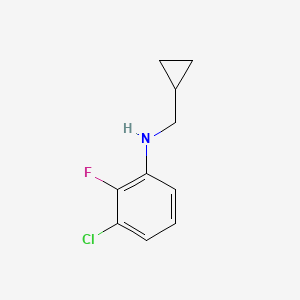
![(Hex-5-en-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B13316851.png)
